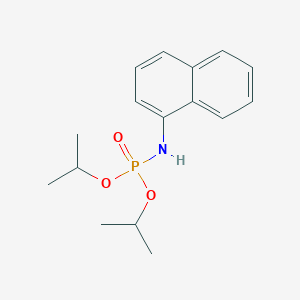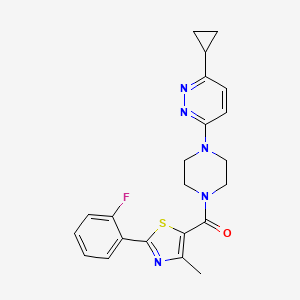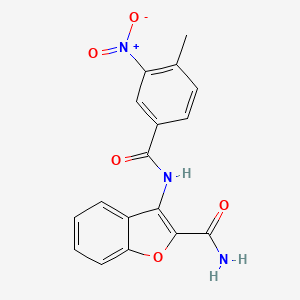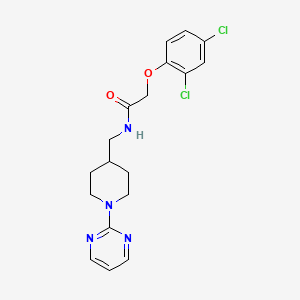
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine, also known as DPA, is a chemical compound that has garnered significant attention in scientific research. DPA is a phosphine oxide-containing compound that has been used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the upregulation of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine in lab experiments is its versatility. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can be used in various fields, including organic synthesis, materials science, and medicinal chemistry. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is its toxicity. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine. One area of research is the development of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine-based materials, such as polymers and composites, with improved mechanical properties. Additionally, there is potential for N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine to be used in drug delivery systems, as it has been shown to have anticancer properties. Further research is also needed to fully understand the mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine and its potential as an anticancer agent.
Synthesis Methods
The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves the reaction between naphthalen-1-amine and di(propan-2-yloxy)phosphine oxide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Scientific Research Applications
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been extensively used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, where it can coordinate with various metals to form stable complexes. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been used in materials science, where it has been incorporated into polymers to improve their mechanical properties. In medicinal chemistry, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYPWRQQPVGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)



![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)